Mn(III) meso-四(4-羧基苯基)卟啉氯化物

描述

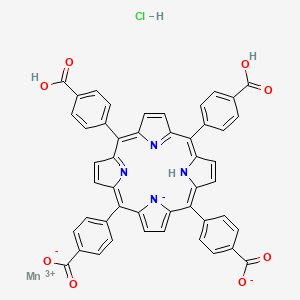

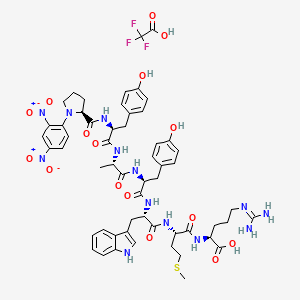

“Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride” is a synthetic porphyrin specialty chemical. It has a molecular weight of 879.2 g/mol and a molecular formula of C48H28MnN4O8Cl . This compound is used in various fields of interest such as Metal Organic Frameworks, Covalent Organic Frameworks, Nanoparticles, Catalysis, and Surface-initiated atom transfer radical polymerization (SI-ATRP) .

Synthesis Analysis

The synthesis of “Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride” involves interaction with graphene quantum dots (GDQs). The resultant conjugates were found to be stable due to the strong π–π stacking interaction between the GDQs and the porphyrins .Molecular Structure Analysis

The molecular structure of “Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride” is characterized by strong π–π stacking interactions, particularly when interacted with graphene quantum dots .Chemical Reactions Analysis

“Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride” has been used in various chemical reactions. For instance, it was used to initiate surface-initiated atom transfer radical polymerization (SI-ATRP) for the construction of a thrombin biosensor .Physical And Chemical Properties Analysis

“Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride” is a brown solid that is soluble in 0.1M NaOH. It should be stored at room temperature and protected from light .科学研究应用

Photocatalysis and Photoredox Reactions

Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride has been employed in photocatalytic applications . For instance, researchers have designed a Hf-biphenyl dicarboxylic acid (BPDC) metal-organic framework (MOF) by in situ porphyrin ligand substitution. This strategy enhances charge separation efficiency and increases active sites. The resulting dual-ligand Hf-BPDC-TCPP MOF exhibits significantly improved activity and chemical stability in photocatalytic hydrogen (H₂) generation and tetracycline (TC) degradation reactions . The Hf-BPDC-TCPP MOF achieves a remarkable 261 μmol·g⁻¹·h⁻¹ H₂ generation rate and 95.8% TC degradation, surpassing the performance of the Hf-BPDC MOF .

Thrombin Biosensors

Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride has been utilized to construct thrombin biosensors . Researchers initiated surface-initiated atom transfer radical polymerization (SI-ATRP) using this compound. The resulting biosensor demonstrates promising potential for detecting thrombin, a key enzyme involved in blood clotting .

Self-Assembly Behavior in Crystals

The compound has been investigated for its self-assembly behavior in crystals. Researchers studied the fluorescence and singlet oxygen generation properties following its incorporation. Understanding these properties is crucial for various applications, including photodynamic therapy .

Epoxidation Catalyst

Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride has been incorporated into a metal-organic framework (MOF) . This MOF exhibits catalytic activity in the epoxidation of alkenes using molecular oxygen. The compound’s unique properties contribute to its effectiveness as an oxidation catalyst .

Multifunctional Photocatalysis

Metallated meso-Tetra (4-carboxyphenyl) porphine derivatives, including Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride, exhibit multifunctional photocatalysis. These derivatives demonstrate catalytic photo degradation and bactericidal properties .

Organic Synthesis and Pharmaceutical Intermediates

Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride serves as an organic synthesis intermediate and pharmaceutical intermediate . It finds applications in laboratory research, development processes, and chemical production .

作用机制

Target of Action

The primary target of Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride is CD320 , the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2) . This receptor plays a crucial role in the cellular uptake of other porphyrins .

Mode of Action

Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride enters cancer cells through clathrin-mediated endocytosis . It binds strongly to CD320, with a dissociation constant (KD) of 42 nM . This interaction leads to the internalization of the compound into the cells .

Biochemical Pathways

As an electron donor, this compound transfers electrons to other molecules, enabling its catalytic, oxidizing, and photoreactive roles . It is involved in various biochemical pathways, including surface-initiated atom transfer radical polymerization (SI-ATRP) for the construction of a thrombin biosensor , and the self-assembly behavior of porphyrins in crystals .

Pharmacokinetics

Its ability to enter cells via endocytosis suggests that it may have good bioavailability .

Result of Action

The compound acts as a superoxide dismutase (SOD) mimetic and peroxynitrite scavenger . It protects endothelial cells in a dose-dependent manner against paraquat . It also inhibits the oxidation of Dihydrorhodamine 123 by peroxynitrite .

Action Environment

The compound is stable and soluble in water , suggesting that it can maintain its action, efficacy, and stability in aqueous environments.

属性

IUPAC Name |

4-[10-(4-carboxylatophenyl)-15,20-bis(4-carboxyphenyl)-21H-porphyrin-22-id-5-yl]benzoate;manganese(3+);hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30N4O8.ClH.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);1H;/q;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVDAQLNUQLQKW-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)[O-])C9=CC=C(C=C9)C(=O)[O-])N3)C(=O)O.Cl.[Mn+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H28ClMnN4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

879.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid](/img/structure/B3026358.png)

![N-[(1S,2R,3E)-1-[[(4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-heptadecanamide](/img/structure/B3026359.png)

![(4S)-5-[[(2S)-1-[[(2S)-3-Carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B3026364.png)

![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026371.png)

![N-{(2s,3r,4e)-3-Hydroxy-1-[(3-O-Sulfo-Beta-D-Galactopyranosyl)oxy]octadec-4-En-2-Yl}dodecanamide](/img/structure/B3026372.png)

![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026375.png)

![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026379.png)